molecular formula C18H26N2O4 B172462 Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 159874-20-1

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No. B172462
Key on ui cas rn: 159874-20-1
M. Wt: 334.4 g/mol
InChI Key: ZMCNVANCFSRGFA-UHFFFAOYSA-N
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Patent
US05798337

Procedure details

N-CBZ-4-(BOC-amino)-piperidine (3.0 g, 9.0 mmol) was dissolved in ethanol (100 mL) and transferred into a Parr shaker bottle. After adding 10% palladium on carbon (0.5 g), the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus. The catalyst was removed by filtration through a pad of Celite. The filter cake was washed with ethanol and the combined filtrate and washings were concentrated in vacuo to yield 1.8 g (100%) of crude 4-(BOC-amino)-piperidine as a pale yellow oil. This product was used immediately in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12]1)(OCC1C=CC=CC=1)=O>C(O)C.[Pd]>[C:18]([NH:17][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)NC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken under an atmosphere of hydrogen at 50 psi for 0.75 h on a Parr apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite
WASH
Type
WASH
Details
The filter cake was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate and washings were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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